1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide
Description
The compound 1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide is a heterocyclic small molecule featuring a pyrimidine core substituted with a phenyl group at the 6-position, an azetidine-3-carboxamide moiety at the 4-position, and a 1,2,4-triazole-containing ethyl side chain.
Properties
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-[2-(1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(20-6-7-25-13-19-11-23-25)15-9-24(10-15)17-8-16(21-12-22-17)14-4-2-1-3-5-14/h1-5,8,11-13,15H,6-7,9-10H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWKJZPUGRPYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCCN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide typically involves multiple steps:
Formation of the Phenylpyrimidine Core: The phenylpyrimidine core can be synthesized through a condensation reaction between benzaldehyde and a suitable pyrimidine derivative under acidic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.
Azetidine Carboxamide Formation: The final step involves the formation of the azetidine carboxamide group through a nucleophilic substitution reaction, where an azetidine derivative reacts with a carboxylic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination complexes.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of the target compound share the azetidine-3-carboxamide scaffold linked to a pyrimidine core but differ in substituents at the pyrimidine 6-position and the side chain. Below is a comparative analysis based on molecular features and inferred properties:
Table 1: Structural and Functional Comparison of Pyrimidine-Azetidine Analogs
Key Comparative Insights:
Pyrimidine Substituent :
- The target compound’s 6-phenyl group distinguishes it from analogs with 6-pyrazolyl substituents (e.g., –7). Phenyl groups typically increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Pyrazolyl-substituted analogs (e.g., –7) are more common in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .
Side Chain Diversity: The 1,2,4-triazole-ethyl side chain in the target compound contrasts with oxadiazole (), thiazole (), morpholine-pyridine (), and thiophene () substituents. 1,2,4-Triazole offers a balance of hydrogen-bond donor/acceptor capacity and metabolic resistance, whereas oxadiazole () is often used to mimic amide bonds while resisting enzymatic degradation . Morpholine () significantly improves water solubility, a critical factor for oral bioavailability .
Thiophene () contributes electron-rich π-systems, which may facilitate charge-transfer interactions in biological systems .
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, insights from analogs suggest:
- Kinase Inhibition Potential: Pyrimidine-azetidine hybrids are prevalent in kinase inhibitor design (e.g., JAK2, EGFR). The phenyl and triazole groups in the target compound may align with hydrophobic and catalytic regions of kinase domains .
- Agrochemical Applications: Triazole derivatives (e.g., ) are known for insecticidal and fungicidal activity, hinting at possible agrochemical utility for the target compound .
- ADMET Optimization : Substituting the side chain with solubilizing groups (e.g., morpholine in ) or metabolic blockers (e.g., oxadiazole in ) could refine the target’s pharmacokinetic profile .
Biological Activity
The compound 1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its anti-inflammatory and antiviral properties.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the azetidine ring and subsequent functionalization with triazole and pyrimidine moieties. The synthetic route often employs methods such as:
- Azetidine formation : Utilizing appropriate amines and carboxylic acids.
- Triazole coupling : Achieved through cycloaddition reactions involving azides and alkynes or via click chemistry methodologies.
Antiviral Activity
Recent studies have indicated that compounds containing triazole and pyrimidine rings exhibit significant antiviral properties. For instance, derivatives similar to our target compound have been shown to inhibit HIV replication effectively. The mechanism typically involves interaction with viral proteins, disrupting the viral lifecycle at various stages.
| Compound | Early Stage IC50 (μM) | Late Stage IC50 (μM) |
|---|---|---|
| PF-74 | 0.056 ± 0.017 | 0.23 ± 0.17 |
| 6a-9 | 8.18 ± 1.80 | 0.32 ± 0.11 |
Table 1: Comparative antiviral activity of selected compounds against HIV .
The compound 6a-9 , structurally related to our target, demonstrated potent inhibitory activity against HIV, particularly in late-stage infection processes, suggesting a potential application for our compound in antiviral therapies.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrimidine derivatives are well-documented, with mechanisms often linked to the inhibition of cyclooxygenase (COX) enzymes. The target compound's structural features may enhance its ability to modulate inflammatory pathways.
Recent evaluations of similar compounds showed promising results:
| Compound | COX-2 IC50 (μM) |
|---|---|
| Celecoxib | 0.04 ± 0.01 |
| Compound X | 0.04 ± 0.09 |
Table 2: COX-2 inhibition comparison .
The ability of these derivatives to suppress COX-2 activity indicates that our target compound may also possess similar anti-inflammatory properties.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key factors influencing activity include:
- Substituent position : Variations in the position of functional groups on the pyrimidine or triazole rings can significantly affect potency.
- Electronic effects : Electron-withdrawing or -donating groups can enhance or diminish biological activity.
- Steric hindrance : Bulky groups may hinder binding interactions with biological targets.
Case Studies
Several studies have focused on similar compounds within the same chemical class:
- Study on triazole derivatives : A series of triazole-containing compounds were synthesized and evaluated for their antiviral effects against HIV, revealing several candidates with low micromolar activity.
- Anti-inflammatory evaluation : Compounds with structural similarities to our target were tested in vivo for their ability to reduce edema in animal models, showing significant reductions comparable to standard anti-inflammatory drugs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
